molecular formula C₁₅H₂₈O₂Si B1146884 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol CAS No. 96685-53-9

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol

Cat. No.: B1146884
CAS No.: 96685-53-9
M. Wt: 268.47
InChI Key:
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Description

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol is a complex organic compound featuring a silyl ether functional group. This compound is notable for its utility in organic synthesis, particularly in the protection of alcohols and other sensitive functional groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol typically involves multiple steps:

    Formation of the Cyclohexylidene Ring: The initial step involves the formation of the cyclohexylidene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methylidene Group: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

    Silylation: The hydroxyl group is protected by silylation using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.

    Final Functionalization: The ethan-1-ol moiety is introduced through a nucleophilic substitution reaction, typically using an alkyl halide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder and Wittig reactions, and large-scale silylation processes. The use of automated systems ensures precise control over reaction conditions, improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclohexylidene ring, converting it to a cyclohexane derivative.

    Substitution: The silyl ether group can be substituted under acidic conditions, replacing the tert-butyl(dimethyl)silyl group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.

    Substitution: Acidic conditions using HCl (Hydrochloric acid) or TFA (Trifluoroacetic acid) facilitate the removal of the silyl ether group.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various alcohols or other functionalized derivatives.

Scientific Research Applications

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol is used extensively in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions on other parts of the molecule.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drug candidates, particularly those requiring selective protection and deprotection steps.

    Industry: The compound is used in the manufacture of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol exerts its effects is primarily through its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic conditions, revealing the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsiloxy)ethanol
  • tert-Butyldimethylsilyl chloride
  • 2-(tert-Butyldimethylsilyloxy)propane

Uniqueness

Compared to similar compounds, 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol offers unique advantages due to its specific structure:

  • Enhanced Stability : The cyclohexylidene ring provides additional stability.
  • Versatility : The compound can undergo a variety of chemical reactions, making it useful in diverse applications.
  • Selective Protection : The silyl ether group offers selective protection, which is crucial in complex synthetic routes.

This compound’s unique combination of stability, versatility, and selective protection makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2Si/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14,16H,1,7-8,10-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGPHRQKCDCZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698433
Record name 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96685-53-9
Record name 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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